BenchChemオンラインストアへようこそ!

SSP1 pac region protein

terminase DNA binding affinity pac site recognition

The SSP1 pac region protein (CAS 147015-70-1) is the small terminase subunit (G1P, gene 1 product) of the lytic Bacillus subtilis bacteriophage SPP1, a model siphovirus for headful DNA packaging research. This 20.7 kDa DNA-binding protein specifically recognizes the viral pac initiation sequence to nucleate the terminase holoenzyme, an essential step that triggers processive genome encapsidation.

Molecular Formula C40H80NO8P.H2O
Molecular Weight 0
CAS No. 147015-70-1
Cat. No. B1176287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSP1 pac region protein
CAS147015-70-1
SynonymsSSP1 pac region protein
Molecular FormulaC40H80NO8P.H2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSP1 pac Region Protein (SPP1 G1P Terminase) – Core Identity and Procurement Baseline


The SSP1 pac region protein (CAS 147015-70-1) is the small terminase subunit (G1P, gene 1 product) of the lytic Bacillus subtilis bacteriophage SPP1, a model siphovirus for headful DNA packaging research. This 20.7 kDa DNA-binding protein specifically recognizes the viral pac initiation sequence to nucleate the terminase holoenzyme, an essential step that triggers processive genome encapsidation. The SPP1 phage packages a 44,016 bp genome with approximately 4% terminal redundancy and is classified as the reference species for the SPP1-like virus genus [1]. The protein is available for research use as a purified recombinant product, typically at ≥95% purity, with applications spanning in vitro DNA packaging reconstitution, terminase enzymology, and antiviral target screening. It is the most extensively biochemically and genetically characterized small terminase subunit among Gram-positive host phages, supported by over three decades of primary literature detailing its binding thermodynamics, nucleoprotein architecture, and dual regulatory function [2].

Why Generic Terminase Substitution Fails: Critical Differentiation of SSP1 pac Region Protein (G1P)


Small terminase subunits from different bacteriophages cannot be treated as interchangeable commodities for research or industrial procurement. The SPP1 G1P (20.7 kDa) shares only 71% overall sequence identity with its closest relative, the Bacillus phage SF6 G1P (16.7 kDa), with identity rising to 75–79% within the N-terminal DNA-binding domain (DBD) alone [1]. Despite this homology, the two proteins exhibit fundamentally different DNA-binding mechanisms: SPP1 G1P binds the pac site with high affinity (apparent equilibrium constant Kd ≈ 9 nM) through cooperative recognition of two non-adjacent subsites (pacL and pacR) and induces a distinctive DNA loop, whereas the isolated SF6 DBD binds DNA in a non-sequence-specific manner with low affinity, requiring approximately 10⁻⁵ M protein concentration for detectable binding by surface plasmon resonance [2]. Furthermore, SPP1 G1P possesses a unique dual function—initiating DNA packaging while simultaneously repressing transcription of its own gene and downstream late genes by binding to the PL1/PL2 promoter region within pacL—a regulatory architecture not reported for the SF6, lambda, P22, or P1 terminase systems [3]. These biochemical, biophysical, and functional differences mean that substituting SPP1 G1P with any homolog will yield non-equivalent experimental outcomes, particularly in studies requiring quantitative DNA-binding measurements, in vitro packaging reconstitution, or transcriptional regulation assays.

Quantitative Differentiation Evidence: SSP1 pac Region Protein (G1P) vs. Closest Analogs


High-Affinity Sequence-Specific pac Binding (Kd ≈ 9 nM) vs. SF6 DBD Low-Affinity Non-Specific Binding (Kd ~10⁻⁵ M Range)

SPP1 G1P binds the phage packaging initiation region (pac) with high affinity, forming a sequence-specific nucleoprotein complex. The apparent equilibrium constant (Kd) for the G1P-pac-DNA complex was determined to be 9 nM using electrophoretic mobility shift assays with purified recombinant G1P [1]. In contrast, the isolated DNA-binding domain (DBD, residues 1–68) of the closely related Bacillus phage SF6 small terminase binds both SPP1 and SF6 pac DNA segments with low affinity and no sequence specificity, requiring approximately 10⁻⁵ M protein concentration for observable binding by surface plasmon resonance (SPR), compared to the <10⁻⁷ M typically required for cognate-sequence binding by other helix-turn-helix (HTH) proteins [2]. This represents an affinity difference of approximately three orders of magnitude (9 × 10⁻⁹ M vs. ~10⁻⁵ M) between the full-length SPP1 G1P and the isolated SF6 DBD, although it should be noted that the comparison involves full-length protein versus an isolated domain.

terminase DNA binding affinity pac site recognition surface plasmon resonance equilibrium constant

Dual Function: DNA Packaging Initiation PLUS Autogenous Transcriptional Repression – A Regulatory Mechanism Unique Among Terminase Systems

The SPP1 terminase small subunit G1P, together with the large subunit G2P, performs a dual biological function that is not observed in other well-characterized terminase systems such as those of phages lambda, P22, P1, or even the closely related SF6. In addition to initiating headful DNA packaging via pac recognition and cleavage, the SPP1 terminase functions as a transcriptional repressor of its own synthesis. G1P and Bacillus subtilis RNA polymerase co-bind to the pacL DNA segment, which contains the PL1 and PL2 late promoters driving transcription of genes 1 through 7. Terminase binding at this region represses transcription from these promoters, creating an autoregulatory feedback loop that couples DNA packaging initiation to late gene expression [1]. In contrast, phage lambda terminase (gpNu1/gpA) requires the host-encoded integration host factor (IHF) for cooperative cos-site binding and does not exhibit direct transcriptional autoregulation of its own operon. Phage P1 pacase (PacA/PacB) similarly depends on host IHF or HU for pac recognition and cleavage, without reported transcriptional repressor activity [2].

transcriptional repression dual-function protein terminase autoregulation DNA packaging

Cooperative DNA Looping via Non-Adjacent pacL and pacR Sites: Specialized Nucleoprotein Architecture Absent in SF6

SPP1 G1P assembles a distinctive higher-order nucleoprotein complex on the pac region by binding cooperatively to two non-adjacent subsites, pacL and pacR, which flank the central pacC cleavage site. DNase I footprinting experiments demonstrated that G1P protects discrete regions within pacL and pacR while leaving the intervening pacC region accessible to the G2P endonuclease. Electron microscopy confirmed that purified G1P exists as an oligomer in solution, and its simultaneous binding to pacL and pacR induces DNA looping that juxtaposes the two distant sites [1]. The pacL site is intrinsically bent, and G1P interacts with only one face of the DNA double helix at this location—a structural feature confirmed by the ability of the minor groove binder distamycin (which distorts local DNA geometry) to specifically inhibit G1P-pacL complex formation, while groove binders that do not distort DNA (Hoechst 33258, spermine) fail to compete [2]. In contrast, the SF6 DBD shows no cooperative binding or looping behavior across pac subsites; SPR screening of 30-bp overlapping segments across the entire SF6 and SPP1 pac regions revealed uniform, non-cooperative binding densities with no statistical preference for any specific sequence motif [3].

DNA looping cooperative binding nucleoprotein complex DNase I footprinting pac site architecture

Modular Domain Architecture Validated by Functional Chimeric Proteins: Segment I (HTH DNA Binding), Segment II (Oligomerization), Segment III (Nonessential)

The modular domain organization of SPP1 G1P was experimentally dissected through systematic domain swapping with the SF6 homolog. The two proteins share 71% overall identity organized into three conserved segments (I, II, and III). Within segment I (N-terminal 62 residues), the helix-turn-helix (HTH) DNA-binding domain was mapped; the crystal structure of the SF6 DBD (residues 1–68, PDB 4ZC3, 1.4 Å resolution) reveals a four-helical bundle with the HTH motif formed by helices α2 and α3 [1]. Chimeric G1P proteins (Chi1 to Chi4), obtained by reciprocal domain swapping between SPP1 and SF6 gene 1, were all functional—they behaved similarly to wild-type SPP1 or SF6 G1P in all respects, demonstrating modular compatibility [2]. Critically, a truncated variant G1P* lacking the 62 N-terminal residues (segment I deletion) loses DNA-binding ability but retains G1P:G1P interaction capacity, while a C-terminal deletion (Chi1 lacking 45 C-terminal residues of segment III) remains fully competent for DNA binding and G2P interaction. The major determinant for G1P:G1P oligomerization was mapped to segment II, and G1P:G2P interaction requires the N-terminal domain [2]. The SPP1 G1P C-terminal extension (absent in SF6, contributing to the mass difference of 20.7 vs. 16.7 kDa) within segment III is dispensable for core terminase functions. These structure-function relationships have no parallel in the lambda gpNu1 or P22 gp3 systems, where domain boundaries are less sharply defined and inter-subunit interaction surfaces differ.

domain swapping chimeric protein helix-turn-helix terminase assembly structure-function

Defined In Vitro DNA Packaging System Using Purified Components: Quantitative Reconstitution Platform Not Available for SF6

A fully defined in vitro DNA packaging system has been established for bacteriophage SPP1 that enables quantitative measurement of DNA encapsidation efficiency using highly purified terminase (G1P + G2P) and SPP1 procapsids, coupled to a DNase protection assay. This system achieves high packaging yields, allowing direct quantification of DNA entry into procapsids. The in vitro system efficiently packages mature SPP1 DNA as well as linear plasmid DNAs; however, circular DNA substrates are not packaged, demonstrating the requirement for free DNA extremities [1]. Critically, in vitro DNA packaging requires the presence of both terminase subunits (G1P and G2P), confirming the essential role of the SSP1 pac region protein (G1P) in the reconstituted reaction. A complementary study demonstrated that the SPP1 DNA packaged in vitro originates exclusively from the terminase donor extract, and that addition of purified portal protein (G6P) reduces packaging activity only at concentrations 20-fold higher than those found in SPP1-infected cells [2]. No comparable defined in vitro packaging system using purified components has been reported for the closely related Bacillus phage SF6. While in vitro packaging systems exist for phages lambda and P22, they rely on crude cell extracts rather than fully purified, biochemically defined components, limiting their utility for quantitative mechanistic dissection.

in vitro packaging reconstitution DNase protection assay terminase procapsid

High-Impact Application Scenarios for SSP1 pac Region Protein (SPP1 G1P) Based on Verified Differentiation Evidence


Quantitative SPR or EMSA-Based DNA Binding Studies Requiring High-Affinity, Sequence-Specific pac Recognition

Researchers performing quantitative DNA-binding measurements (SPR, EMSA, fluorescence anisotropy) to characterize terminase-pac interactions must use full-length SPP1 G1P to obtain biologically relevant binding parameters. As demonstrated by Chai et al. (1995), SPP1 G1P binds pac with Kd ≈ 9 nM and exhibits cooperative, saturable binding behavior [1]. The SF6 DBD, by contrast, is a non-specific, low-affinity DNA binder requiring ~10⁻⁵ M concentrations and does not reach saturation under standard assay conditions [2]. For drug discovery programs screening small-molecule inhibitors of terminase-pac interactions (e.g., novel antiviral compounds targeting the DNA packaging initiation step), SPP1 G1P is the only validated target protein that provides a robust, reproducible high-affinity binding signal suitable for high-throughput screening assay development.

In Vitro Reconstitution of the Complete SPP1 DNA Packaging Motor for Mechanistic and Inhibitor Studies

The SPP1 defined in vitro packaging system (Oliveira et al., 2005) is the gold-standard platform for dissecting the molecular mechanism of headful DNA packaging using purified components. This system requires both terminase subunits—G1P and G2P—making the SSP1 pac region protein an essential, non-substitutable reagent [3]. The system uniquely enables: (i) quantitative measurement of packaging efficiency via DNase protection, (ii) systematic investigation of the ATPase and nuclease activities of G2P in the context of the full motor complex, (iii) testing of small-molecule terminase inhibitors, and (iv) analysis of packaging motor processivity. The finding that the SPP1 system packages linear but not circular DNA provides a built-in specificity control unavailable in other phage packaging systems.

Studies of Transcription-Packaging Coupling: Investigating the Dual Regulatory Function of the Terminase Complex

The SPP1 terminase is the only experimentally validated system in which the small terminase subunit directly participates in transcriptional autoregulation. G1P, together with G2P, represses transcription from the PL1 and PL2 late promoters by binding to the pacL region, which overlaps the promoter sequences [4]. This unique dual function makes SPP1 G1P an irreplaceable tool for research programs investigating the temporal coordination between viral genome packaging and late gene expression—a fundamental question in virology with implications for understanding herpesvirus assembly. No other terminase system (lambda gpNu1, P22 gp3, P1 PacA, SF6 G1P) exhibits this regulatory property, making SPP1 G1P the exclusive reagent for such studies.

Protein Engineering and Domain-Swapping Studies Exploiting the Validated Modular Architecture of SPP1 G1P

The modular domain organization of SPP1 G1P, validated through reciprocal domain-swapping experiments with SF6 that generated fully functional chimeric proteins (Chi1–Chi4), provides a unique platform for protein engineering [5]. Researchers can leverage the experimentally mapped domain boundaries—Segment I (HTH DNA-binding, aa 1–62), Segment II (oligomerization), and Segment III (nonessential C-terminal extension)—to design targeted mutations, create domain fusions, or engineer altered DNA-binding specificities. The availability of the high-resolution SF6 DBD crystal structure (PDB 4ZC3, 1.4 Å) as a structural template, combined with the functional validation of chimeric constructs, makes SPP1 G1P the most engineerable terminase small subunit available, with applications in synthetic biology and phage vector development.

Quote Request

Request a Quote for SSP1 pac region protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.